molecular formula C21H28N4O3S B256404 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide

4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide

Cat. No. B256404
M. Wt: 416.5 g/mol
InChI Key: BPHHPJBKYCEXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been found to have anti-inflammatory, anticancer, and antiviral properties, making it a promising candidate for further research.

Mechanism of Action

4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 works by inhibiting the activity of the NF-κB pathway, which is a key regulator of inflammation and immune responses. This pathway is activated in response to a variety of stimuli, including infection, injury, and stress, and plays a critical role in the body's response to these stimuli.
By inhibiting the NF-κB pathway, 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 reduces the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This leads to a reduction in inflammation and an improvement in symptoms in inflammatory diseases.
In cancer cells, 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has been found to inhibit the activity of a protein called STAT3, which is involved in the growth and survival of cancer cells. By inhibiting STAT3, 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 reduces the growth and survival of cancer cells, leading to a reduction in tumor growth.
Biochemical and Physiological Effects:
4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has a number of biochemical and physiological effects that are relevant to its therapeutic applications. In addition to its anti-inflammatory, anticancer, and antiviral properties, 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has been found to have antioxidant effects, which may be relevant to its use in the treatment of oxidative stress-related diseases.
Furthermore, 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has been found to have neuroprotective effects, which may be relevant to its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been found to have cardioprotective effects, which may be relevant to its use in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has a number of advantages and limitations for use in lab experiments. One advantage is its high purity and stability, which makes it suitable for use in a variety of assays and experiments. In addition, its well-characterized mechanism of action and pharmacokinetics make it a useful tool for studying the NF-κB pathway and its role in disease.
However, one limitation of 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 is its potential for off-target effects, which may complicate the interpretation of experimental results. Furthermore, its low solubility in aqueous solutions may limit its use in certain assays and experiments.

Future Directions

There are a number of future directions for research on 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082. One area of interest is its potential use in combination with other drugs for the treatment of cancer and other diseases. In addition, further research is needed to fully understand the molecular mechanisms underlying its therapeutic effects, which may lead to the development of more targeted therapies.
Furthermore, there is a need for further research on the safety and toxicity of 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082, particularly in the context of long-term use and combination therapy. Finally, there is a need for further research on the potential use of 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 in the treatment of a wider range of diseases, including neurodegenerative and cardiovascular diseases.

Synthesis Methods

The synthesis of 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 involves a multi-step process that begins with the reaction between 4-aminobenzenesulfonamide and 2-chloropyrimidine. The resulting intermediate is then reacted with cyclohexanecarboxylic acid to form the final product. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has been extensively studied for its potential therapeutic applications in a variety of diseases. It has been found to have anti-inflammatory effects by inhibiting the NF-κB pathway, which is a key regulator of inflammation. This has led to its use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
In addition, 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has been shown to have anticancer properties by inhibiting the growth and survival of cancer cells. It has been studied in a variety of cancer types, including breast, prostate, and pancreatic cancer. Furthermore, 4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide 11-7082 has also been found to have antiviral activity against a number of viruses, including HIV and hepatitis B.

properties

Product Name

4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide

Molecular Formula

C21H28N4O3S

Molecular Weight

416.5 g/mol

IUPAC Name

4-butyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C21H28N4O3S/c1-2-3-5-16-6-8-17(9-7-16)20(26)24-18-10-12-19(13-11-18)29(27,28)25-21-22-14-4-15-23-21/h4,10-17H,2-3,5-9H2,1H3,(H,24,26)(H,22,23,25)

InChI Key

BPHHPJBKYCEXIE-UHFFFAOYSA-N

SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.